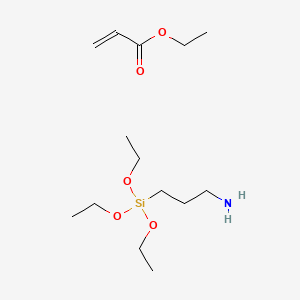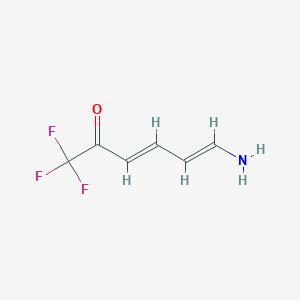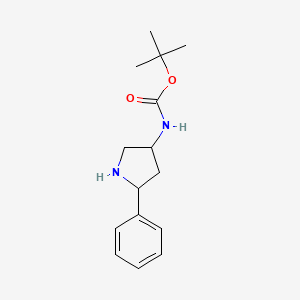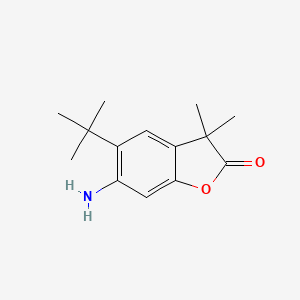
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one
Übersicht
Beschreibung
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds related to 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds, used to extend product shelf life, have been found in various environmental matrices such as indoor dust, air particulates, and water bodies. Exposure pathways include food intake and personal care products. Some SPAs have shown potential hepatic toxicity and endocrine-disrupting effects. Future research is recommended to focus on less toxic SPAs to reduce environmental pollution (Liu & Mabury, 2020).
Biomass to Furan Derivatives for Sustainable Materials
Research on converting plant biomass into furan derivatives highlights a potential application area for compounds structurally related to this compound. These derivatives, including 5-Hydroxymethylfurfural (HMF) and its analogs, offer sustainable alternatives for producing polymers, fuels, and chemicals, replacing non-renewable hydrocarbon sources. This approach aligns with the growing interest in green chemistry and sustainability in material science (Chernyshev et al., 2017).
Synthetic Routes and Structural Properties
The synthetic pathways and structural properties of novel substituted compounds, including thiazolidinones derived from reactions similar to those involving this compound, have been explored for their potential applications in creating new materials and pharmaceuticals. These studies contribute to the understanding of the chemical behavior and potential utility of such compounds in various fields (Issac & Tierney, 1996).
Organic Synthesis Applications
The application of this compound and its derivatives in organic synthesis, particularly in the production of fine chemicals, underscores the compound's versatility as a building block. The presence of functional groups allows for the preparation of a wide range of chemicals, showcasing the compound's role in advancing synthetic organic chemistry (Fan et al., 2019).
Bioactivities of Phenolic Compounds
The bioactivities of phenolic compounds, including those related to this compound, have been a subject of interest due to their occurrence in natural sources and their potent biological activities. Understanding the natural sources, bioactivities, and potential applications of these compounds can lead to the discovery of new pharmaceuticals and functional materials (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSSESLOSCZNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732339 | |
| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-40-0 | |
| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
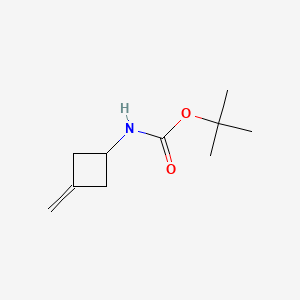
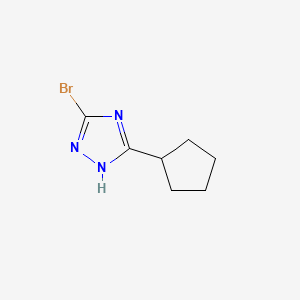
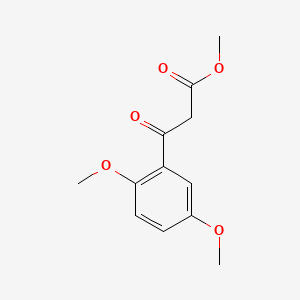



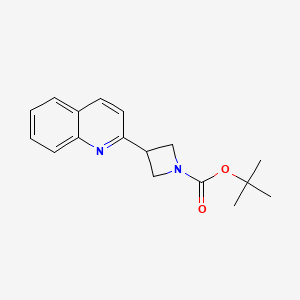

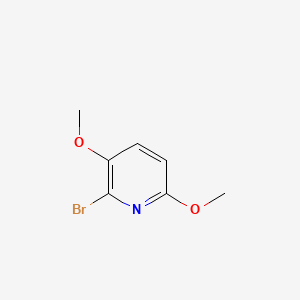
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
